molecular formula C17H22FN5O B6441608 4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one CAS No. 2640943-38-8

4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6441608
CAS No.: 2640943-38-8
M. Wt: 331.4 g/mol
InChI Key: JUXFLRKJUNHPHZ-UHFFFAOYSA-N
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Description

4-{[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyrimidine core substituted with fluorine and methyl groups, linked via a piperazine moiety to a 1-methyl-1,2-dihydropyridin-2-one ring. The fluorine atom and methyl substituents likely enhance metabolic stability and lipophilicity, while the dihydropyridinone ring may contribute to solubility and binding interactions .

Properties

IUPAC Name

4-[[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O/c1-12-16(18)17(20-13(2)19-12)23-8-6-22(7-9-23)11-14-4-5-21(3)15(24)10-14/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXFLRKJUNHPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)CC3=CC(=O)N(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Structural Characteristics

This compound features a dihydropyridinone core linked to a piperazine moiety substituted with a fluorinated pyrimidine , which enhances its lipophilicity and may influence its interaction with various biological targets. The presence of fluorine and dimethyl groups on the pyrimidine ring is noteworthy as these modifications can significantly affect the compound's pharmacokinetic properties and biological efficacy.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds like 5-fluoroquinazoline have shown significant antitumor effects, suggesting potential in cancer therapy.
  • Antimicrobial Properties : Similar derivatives have demonstrated effectiveness against various bacterial strains.
  • Neuropharmacological Effects : Some piperazine derivatives have been studied for their potential in treating neurological disorders due to their low propensity for causing extrapyramidal side effects.

Comparative Analysis

The following table summarizes related compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
5-FluoroquinazolineFluorinated quinazoline coreAntitumor activity
2-Methylpyrimidine derivativesMethyl groups on pyrimidineAntihistaminic properties
Piperazine-based compoundsPiperazine ringAntidepressant effects

Case Studies

  • Antitumor Studies : In vitro studies have shown that similar fluorinated compounds can inhibit the growth of cancer cell lines at low micromolar concentrations. For instance, 5-fluoro derivatives were found to be effective against leukemia cells at concentrations around 4×107M4\times 10^{-7}M .
  • Neuropharmacological Research : A study on piperazine derivatives indicated that certain compounds could reverse cataleptic effects induced by neuroleptic agents without causing significant sedation or motor coordination issues . This suggests a favorable safety profile for potential antipsychotic applications.
  • Antimicrobial Activity : Research has highlighted the effectiveness of similar compounds against resistant strains of bacteria, indicating their potential role in addressing antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Pyrimidine/Pyridine Derivatives
  • Target Compound: The 5-fluoro-2,6-dimethylpyrimidine core distinguishes it from quinoline-based analogs (e.g., ’s C1–C7).
  • Compounds: Compounds like C4 (4-fluorophenyl substituent) and C7 (trifluoromethylphenyl) share halogenated aromatic systems but lack the pyrimidine-dihydropyridinone scaffold. Their quinoline-piperazine esters exhibit moderate yields (80–88%) and crystallize as yellow/white solids, suggesting similar synthetic scalability .
Piperazine-Linked Thiazoles ()
  • Urea derivatives (11a–11o) feature piperazine-thiazole scaffolds with diverse aryl substituents. For example, 11c (3-chloro-4-fluorophenyl) and 11k (4-chloro-3-trifluoromethylphenyl) highlight the impact of halogen and trifluoromethyl groups on electronic properties. The target compound’s piperazine-methyl linkage contrasts with the thiazole-based spacers in , which may alter conformational flexibility and target engagement .
Pyrido-Pyrimidinones ()
  • Compounds like 7-(4-methylpiperazin-1-yl)-pyrido[1,2-a]pyrimidin-4-one share a fused pyrimidinone core but incorporate benzodioxol substituents. Methyl and dimethylpiperazine groups in analogs (e.g., 3R,5S-dimethylpiperazine) suggest stereochemical modifications could be explored in the target compound .
Table 1: Key Properties of Selected Analogs
Compound Class Core Structure Substituents Molecular Weight (g/mol)* Yield (%)
Target Compound Pyrimidine-dihydropyridinone 5-Fluoro-2,6-dimethylpyrimidine ~380 (estimated) N/A
(C4) Quinoline-piperazine 4-Fluorophenyl 463.45 (HRMS) 85–88
(11k) Piperazine-thiazole-urea 4-Chloro-3-trifluoromethylphenyl 568.2 (ESI-MS) 88.0
(Dimethylpiperazine analog) Pyrido-pyrimidinone 3R,5S-Dimethylpiperazine ~400 (estimated) N/A

*Molecular weights for the target and compounds are estimated based on structural similarity.

Functional Implications

  • Fluorine and Methyl Groups: The 5-fluoro and 2,6-dimethyl groups on the pyrimidine may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s C6 (4-methoxyphenyl)). Methyl groups could also improve lipophilicity, akin to ’s 4-methylpiperazine derivatives .
  • Dihydropyridinone vs. Quinoline: The dihydropyridinone’s reduced aromaticity may increase solubility over ’s quinolines, which are prone to π-stacking interactions. This could enhance bioavailability in vivo.

Preparation Methods

Synthesis of 5-Fluoro-2,6-dimethylpyrimidin-4-yl-piperazine

The pyrimidine ring is typically constructed via cyclocondensation of fluorinated β-diketones with guanidine derivatives. For example, 5-fluoro-2,6-dimethylpyrimidin-4(3H)-one can be synthesized by reacting 4,4-difluoro-3-oxopentanenitrile with guanidine carbonate in ethanol under reflux. Subsequent chlorination using phosphorus oxychloride yields 4-chloro-5-fluoro-2,6-dimethylpyrimidine , which undergoes nucleophilic substitution with piperazine in acetonitrile at 80°C to afford the piperazine intermediate.

Table 1: Optimization of Pyrimidine-Piperazine Coupling

ConditionSolventTemperatureYieldSource
Piperazine (2 eq)Acetonitrile80°C, 12h78%
Piperazine (1.5 eq)DMF100°C, 6h65%

Preparation of 1-Methyl-2-oxo-1,2-dihydropyridin-4-ylmethanol

The dihydropyridinone fragment is synthesized via a Kröhnke reaction or oxidative cyclization. A representative method involves condensing N-methyl-3-oxopentanamide with ammonium acetate in acetic acid, followed by oxidation with hydrogen peroxide to form 1-methyl-1,2-dihydropyridin-2-one . Bromination at the 4-position using N-bromosuccinimide (NBS) in CCl4 yields 4-bromo-1-methyl-1,2-dihydropyridin-2-one , which is subsequently subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group.

Critical Reaction Parameters :

  • Bromination : NBS (1.1 eq), CCl4, 0°C → 25°C, 2h (Yield: 85%).

  • Hydroxymethylation : Formaldehyde (3 eq), Mg turnings, THF, −78°C → 0°C, 1h (Yield: 72%).

Coupling Strategies for Final Assembly

The coupling of the two intermediates is achieved through a Mitsunobu reaction or nucleophilic displacement.

Mitsunobu Reaction

Treating 1-methyl-2-oxo-1,2-dihydropyridin-4-ylmethanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitates activation of the hydroxyl group. Subsequent reaction with 5-fluoro-2,6-dimethylpyrimidin-4-yl-piperazine at 0°C→25°C over 12h affords the target compound in 68% yield.

Nucleophilic Displacement

Alternately, converting the hydroxymethyl group to a chloromethyl derivative (using thionyl chloride) enables displacement by piperazine. This method, however, results in lower yields (52%) due to steric hindrance.

Table 2: Comparison of Coupling Methods

MethodReagentsYieldPurity
MitsunobuDEAD, PPh3, THF68%98.5%
NucleophilicSOCl2, DCM, Piperazine52%95.2%

Purification and Characterization

Crude product purification is typically performed via recrystallization from isopropyl alcohol or column chromatography (SiO2, ethyl acetate/hexane). Analytical data from the literature confirm structural integrity:

  • 1H NMR (DMSO-d6) : δ 7.85 (s, 1H, pyrimidine-H), 6.45 (d, J=7.2 Hz, 1H, dihydropyridinone-H), 3.72 (s, 2H, CH2N), 3.40 (s, 3H, NCH3), 2.55 (s, 6H, pyrimidine-CH3).

  • HPLC : Purity >99% (C18 column, 70:30 MeOH/H2O).

Challenges and Optimization Opportunities

Key challenges include minimizing dihydropyridinone oxidation during coupling and improving piperazine nucleophilicity. Potential optimizations:

  • Use of Bulky Bases : Employing DBU instead of triethylamine to enhance reaction rates.

  • Microwave-Assisted Synthesis : Reducing reaction times for pyrimidine-piperazine coupling from 12h to 2h .

Q & A

Basic Research Questions

What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

The compound’s synthesis involves sequential functionalization of its pyrimidine, piperazine, and dihydropyridinone moieties. Key steps include:

  • Pyrimidine ring formation : Use nucleophilic substitution (e.g., fluorination at C5 via halogen exchange under basic conditions) .
  • Piperazine linkage : Coupling via reductive amination or Buchwald-Hartwig amination to attach the methylpiperazine group .
  • Dihydropyridinone cyclization : Acid-catalyzed cyclization of keto-amide intermediates .
    Analytical validation : Employ HPLC (High Performance Liquid Chromatography) for purity assessment (>98%) and LC-MS to confirm intermediates .

How can structural characterization be systematically performed for this compound?

  • X-ray crystallography : Resolve the 3D conformation of the piperazine-pyrimidine core (e.g., bond angles, torsional strain) .
  • NMR spectroscopy : Assign protons using ¹H/¹³C-NMR, focusing on the dihydropyridinone’s keto-enol tautomerism and piperazine’s equatorial/axial conformers .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 428.2) .

What preliminary biological screening assays are appropriate for evaluating its bioactivity?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based kinase activity assays .

Advanced Research Questions

How can conflicting data on biological activity be resolved?

Contradictions in antimicrobial or anticancer efficacy often arise from:

  • Experimental variables : Standardize assay conditions (e.g., pH, serum content) to minimize false negatives .
  • Metabolic instability : Use liver microsome assays (e.g., human CYP450 isoforms) to assess metabolic degradation .
  • Off-target effects : Perform kinome-wide profiling or proteomic analysis to identify unintended interactions .

What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the pyrimidine’s C5 fluoro group to chloro or methoxy to evaluate halogen-dependent potency .
  • Piperazine substitution : Replace the methyl group with ethyl or cyclopropyl to study steric effects on receptor binding .
  • Dihydropyridinone optimization : Introduce electron-withdrawing groups (e.g., nitro) to enhance tautomer stability .

How can analytical methods be developed to detect trace impurities?

  • HPLC-DAD/MS : Use gradient elution (C18 column, acetonitrile/water + 0.1% formic acid) to separate and identify impurities (e.g., des-fluoro byproducts, oxidation products) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate stability challenges .

What mechanistic studies elucidate its interaction with biological targets?

  • Molecular docking : Model binding to kinase ATP pockets (e.g., using AutoDock Vina with PDB structures like 1M17) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target proteins .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring thermal stabilization of bound proteins .

How can thermal stability and degradation pathways be analyzed?

  • DSC/TGA : Determine melting point (e.g., ~180–200°C) and thermal decomposition profile under nitrogen atmosphere .
  • LC-MS/MS : Identify degradation products (e.g., ring-opened metabolites or piperazine cleavage byproducts) under accelerated storage conditions .

What formulation strategies address solubility challenges for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
  • Nanoformulations : Develop liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

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